3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylbenzamide
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylbenzamide is 364.18992602 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development
- A study by Hamill et al. (1996) focused on developing radiolabelled ligands for angiotensin II AT1 receptors. They synthesized compounds similar in structure to the query compound, such as [11C]L-159,884, which showed potential for receptor imaging (Hamill et al., 1996).
Chemical Synthesis and Derivatives
- Yi-fen et al. (2010) described the synthesis of chlorantraniliprole, a compound with a similar structure, starting from 3-methyl-2-nitrobenzoic acid, highlighting the diverse synthetic routes possible for such compounds (Chen Yi-fen et al., 2010).
- Another study by Kolar et al. (1996) explored the transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds, demonstrating the chemical versatility of these structures (Patrik Kolar et al., 1996).
Potential Antipsychotic Agents
- Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the query compound, for their antipsychotic potential. These compounds showed activity without interacting with dopamine receptors (Wise et al., 1987).
Supramolecular Chemistry
- A study by Moyano et al. (2013) on supramolecular liquid crystals included compounds with the 4-aryl-1H-pyrazole unit, similar to the query compound. These compounds displayed unique self-assembly and luminescent properties (Sandra Moyano et al., 2013).
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-16(2)25(23-15)18-9-7-8-17(13-18)21(26)24(3)20(14-27-4)19-10-5-6-11-22-19/h5-13,20H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZUYRVQEWBMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)N(C)C(COC)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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